2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid
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Overview
Description
2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a methylcarbamoyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methylcarbamoyl group and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-5-carboxylic acid
- 2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylic acid
- 2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dimethyl
Uniqueness
2-[Methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
61135-87-3 |
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Molecular Formula |
C8H9N3O5S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-[methyl(methylcarbamoyl)amino]-1,3-thiazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H9N3O5S/c1-9-7(16)11(2)8-10-3(5(12)13)4(17-8)6(14)15/h1-2H3,(H,9,16)(H,12,13)(H,14,15) |
InChI Key |
RPGXXKCSNNELJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NC(=C(S1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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